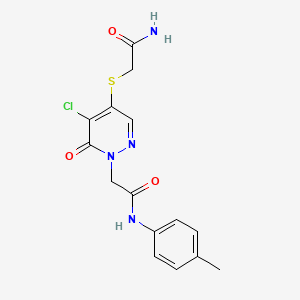

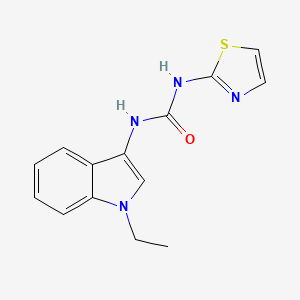

![molecular formula C21H20N4O B2489677 3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-43-9](/img/structure/B2489677.png)

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be performed through environmentally benign and efficient routes, utilizing ultrasound irradiation assisted by KHSO4 in aqueous media. This method has been described as simple, efficient, and convenient, offering high yields and operational simplicity under mild reaction conditions (Kaping et al., 2016). Another approach involves the reaction of 3,5-bis(dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with amines, leading to the formation of pyrazolo[3,4-d]pyrimidines (Makarov et al., 2003).

Molecular Structure Analysis

The molecular structure and regioselectivity of synthesized pyrazolo[1,5-a]pyrimidine compounds have been confirmed through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectral data. X-ray crystallography has been employed for structural confirmation of selected compounds, providing detailed insights into the molecular configurations of these derivatives (Kaping et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, demonstrating their versatility in organic synthesis. The reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines is a notable example, highlighting the synthetic utility of these compounds (Makarov et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using environmentally benign and efficient routes, demonstrating the versatility of these compounds in organic synthesis. For instance, Kaping et al. (2016) described a regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs under ultrasound irradiation, which were then screened for their anti-inflammatory and anti-cancer activities (Kaping et al., 2016). This synthesis method affords high yields and operational simplicity, highlighting the chemical robustness of pyrazolo[1,5-a]pyrimidine derivatives.

Biological Activities and Applications

The synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibit promising biological activities. For example, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan et al., 2014). Similarly, derivatives of pyrazolo[1,5-a]pyrimidines were evaluated for their antitumor, antifungal, and antibacterial activities, suggesting their broad-spectrum bioactivity (Titi et al., 2020).

Potential for Material Science and Coatings

Beyond biological applications, pyrazolo[1,5-a]pyrimidine derivatives have been incorporated into materials for antimicrobial coatings. El‐Wahab et al. (2015) synthesized heterocyclic compounds that, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects (El‐Wahab et al., 2015).

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies and quantum chemical calculations of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have been carried out to understand their molecular properties, offering insights into the development of new compounds with tailored properties for specific applications (Saracoglu et al., 2019).

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-14-8-10-16(11-9-14)24-20-12-15(2)23-21-18(13-22-25(20)21)17-6-4-5-7-19(17)26-3/h4-13,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHJSNLIZITECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

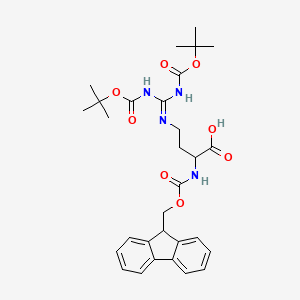

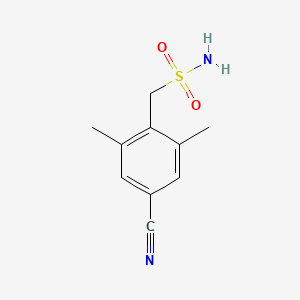

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

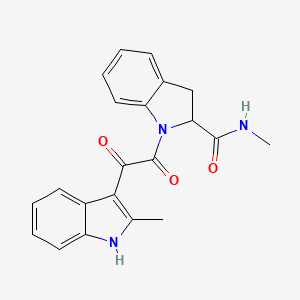

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

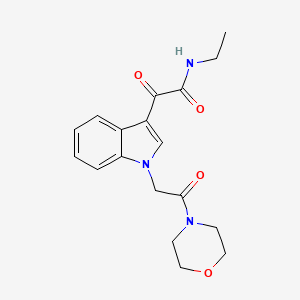

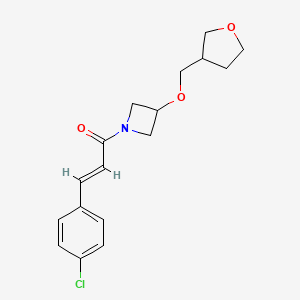

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

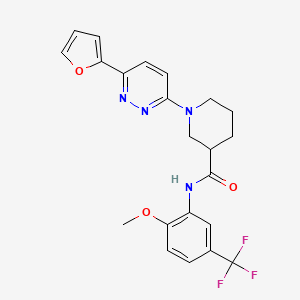

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)